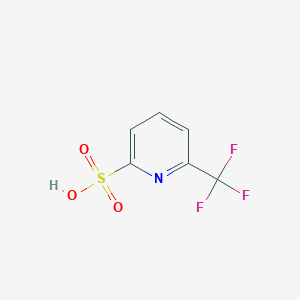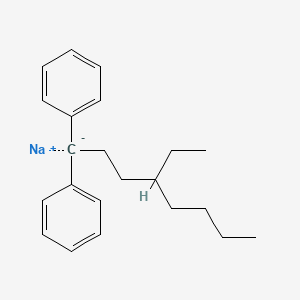
sodium;(4-ethyl-1-phenyloctyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(4-ethyl-1-phenyloctyl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 4-ethyl-1-phenyloctyl group and a sodium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4-ethyl-1-phenyloctyl)benzene typically involves the alkylation of benzene with 4-ethyl-1-phenyloctyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
C6H5Na+C8H17C6H4Cl→C8H17C6H4C6H4Na+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;(4-ethyl-1-phenyloctyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) in liquid ammonia are commonly used for substitution reactions.
Major Products
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium;(4-ethyl-1-phenyloctyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of sodium;(4-ethyl-1-phenyloctyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It can also participate in various biochemical pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: A common surfactant with a similar alkylbenzene structure.
Sodium (4-ethylphenyl)benzoate: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
Sodium;(4-ethyl-1-phenyloctyl)benzene is unique due to its specific alkyl chain length and substitution pattern, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
309947-56-6 |
|---|---|
Fórmula molecular |
C22H29Na |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
sodium;(4-ethyl-1-phenyloctyl)benzene |
InChI |
InChI=1S/C22H29.Na/c1-3-5-12-19(4-2)17-18-22(20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,19H,3-5,12,17-18H2,1-2H3;/q-1;+1 |
Clave InChI |
CLZQYKDGOHUBKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC[C-](C1=CC=CC=C1)C2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
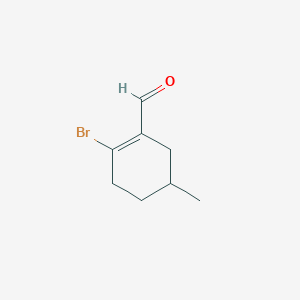
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)
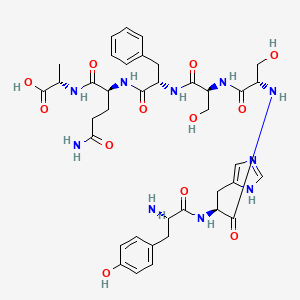
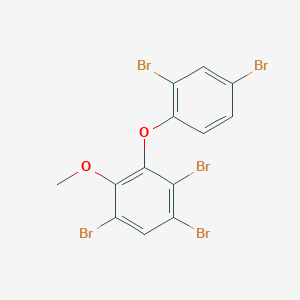
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)
![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)
